Carpoxidine

Description

While direct references to Carpoxidine are absent in the provided evidence, its structural and functional attributes can be inferred from related compounds in the flavonoid and epoxide families. Flavonoids are known for their antioxidant, anti-inflammatory, and catalytic properties, while epoxides are valued for their reactivity in polymerization and drug metabolism . This compound’s epoxide group suggests utility in cross-linking reactions or as a metabolic intermediate, akin to carbamazepine-10,11-epoxide, a bioactive metabolite studied via HPLC and gas chromatography .

Properties

CAS No. |

66408-19-3 |

|---|---|

Molecular Formula |

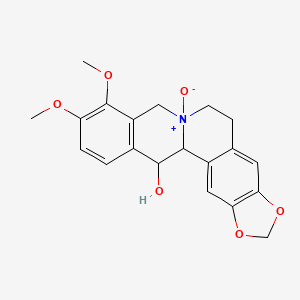

C20H21NO6 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

16,17-dimethoxy-13-oxido-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |

InChI |

InChI=1S/C20H21NO6/c1-24-15-4-3-12-14(20(15)25-2)9-21(23)6-5-11-7-16-17(27-10-26-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |

InChI Key |

OAZLDYLMBSFNAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CC[N+]3(C2)[O-])OCO5)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carpoxidine can be synthesized through several methods, including:

Oxidation of Alkylbenzenes: This involves the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO4) to yield substituted benzoic acids.

Oxidative Cleavage of Alkenes: This method uses oxidative cleavage to convert alkenes into carboxylic acids.

Hydrolysis of Nitriles: this compound can be prepared from nitriles by heating with aqueous acid or base.

Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Carpoxidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert this compound into corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles like cyanide (CN-) and hydroxide (OH-).

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted anilides.

Scientific Research Applications

Carpoxidine has a wide range of applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including its use as a fungicide.

Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.

Mechanism of Action

The mechanism of action of Carpoxidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

*Note: this compound data inferred from flavonoid and epoxide trends .

- Molecular Weight: this compound’s molecular weight (256.25 g/mol) positions it between lighter epoxides (e.g., carbamazepine-10,11-epoxide) and bulkier flavonoids (e.g., quercetin).

- Solubility: Its lower aqueous solubility (~50 mg/L) compared to hydroxyl-rich flavonoids (e.g., quercetin at 160 mg/L) may reflect reduced polarity due to the epoxide group .

Analytical Methodologies

This compound’s analysis may employ techniques validated for similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.